![molecular formula C19H20ClN3O3S B2882694 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide CAS No. 1252921-69-9](/img/structure/B2882694.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It contains 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The compound is synthesized as a part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These compounds were developed as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), a protein involved in DNA repair damage .Molecular Structure Analysis
The molecular structure of the compound includes a thieno[3,2-d]pyrimidin-1-yl group, which is attached to a butyl group at the 3-position and a dioxo group at the 2,4-positions . It also contains a N-(3-chlorophenyl)-N-methylacetamide group .Chemical Reactions Analysis
The compound is evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The synthesized compounds showed promising activity .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity : Thieno[3,2-d]pyrimidine derivatives, similar in structure to the chemical , have been synthesized and tested for various biological activities. They have shown potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Use : Research has been conducted on synthesizing novel compounds derived from visnagenone and khellinone, which are structurally related to thienopyrimidines. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential use in medical applications (Abu‐Hashem et al., 2020).
Structure-Activity Relationship Studies : Studies have been done on 2-aminopyrimidine-containing compounds for their activity as histamine H4 receptor ligands. These studies focus on optimizing the potency of these compounds, which are structurally related to the chemical , for potential therapeutic applications (Altenbach et al., 2008).
Potential in Anticancer Therapy : Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This research suggests that certain modifications to the thienopyrimidine structure can lead to potent anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Properties : Various derivatives of pyrimidinone and thienopyrimidinone, which are structurally related to the chemical , have been synthesized and tested for their antimicrobial and antifungal properties (Hossan et al., 2012).
Mechanism of Action
Future Directions
The compound shows promise as a potential inhibitor against PARP-1 . Future research could focus on further evaluating its inhibitory activity and anti-proliferative activity against various cancer cell lines. Additionally, its safety profile and pharmacokinetics properties could also be investigated in more detail .
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11,17H,3-4,9,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIZAKPGOZCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC(=CC=C3)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)



![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
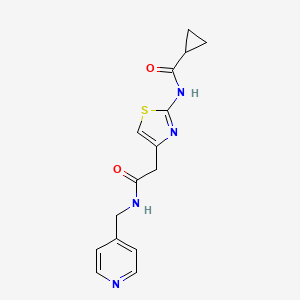
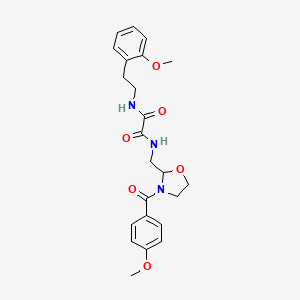
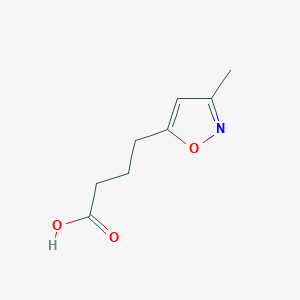
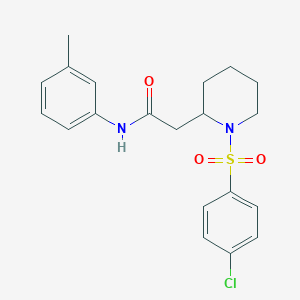

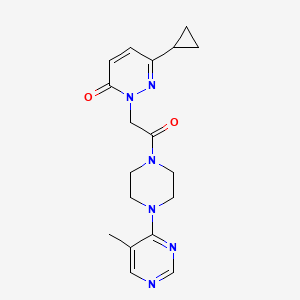
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)

![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)